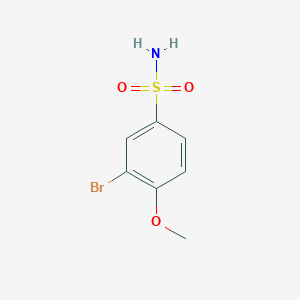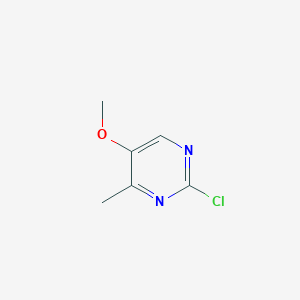
2-Chloro-5-methoxy-4-methylpyrimidine
Vue d'ensemble
Description
2-Chloro-5-methoxy-4-methylpyrimidine is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-4-methoxy-5-methylpyrimidine . The InChI code is 1S/C6H7ClN2O/c1-4-3-8-6(7)9-5(4)10-2/h3H,1-2H3 , which provides a specific textual identifier for the compound.Physical And Chemical Properties Analysis
2-Chloro-5-methoxy-4-methylpyrimidine is a solid substance . It has a molecular weight of 158.59 and is typically stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Molecular Structure and Vibrational Studies
- Molecular Docking and Experimental Analysis : A derivative of 2-Chloro-5-methoxy-4-methylpyrimidine, specifically 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, was investigated for its potential as an alpha-2-imidazoline receptor agonist and antihypertensive agent. The study included molecular docking, FT-IR, FT-Raman, NMR, and DFT calculations, revealing insights into the molecule's structure, vibrational properties, and biological activity potential (Aayisha et al., 2019).
Synthesis and Derivative Development
- New Pyrimidine Derivatives : Research on the synthesis of new 5-benzyl-4-cyanomethyl-2-methylpyrimidine derivatives, including chloro, methoxy, and other group substitutions, was conducted. These derivatives were developed from 5-benzyl-4-chloro-2-methylpyrimidine derivatives, highlighting the versatility of the base pyrimidine structure (Kim & Han, 1996).
Antiviral Applications
- Antiviral Activity Analysis : A study on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, related to 2-Chloro-5-methoxy-4-methylpyrimidine, revealed their potential antiviral activity. The compounds were synthesized and tested against various viruses, including herpes simplex and human immunodeficiency viruses, showing promise in antiretroviral applications (Hocková et al., 2003).
Radiopharmaceutical Synthesis
- Radiolabeled Compound Synthesis : The synthesis of a radiolabeled antihypertensive compound, [2,4,6-14C3]-4-chloro-5-(imidazolidin-2-ylidenimino)-6-methoxy-2-methylpyrimidine ([14C3]moxonidine), was achieved. This study highlights the role of pyrimidine derivatives in the development of radiopharmaceuticals (Czeskis, 2004).
Pharmaceutical Intermediates
- Intermediate in Anticancer Drug Synthesis : 4,6-Dichloro-2-methylpyrimidine, a close relative of 2-Chloro-5-methoxy-4-methylpyrimidine, was synthesized as an intermediate for the anticancer drug dasatinib. This study underscores the significance of pyrimidine derivatives in the synthesis of pharmaceutical compounds (Lei-ming, 2012).
Molecular Geometry and Electronic Studies
- X-ray and DFT Study : An investigation into the crystal and molecular structures of a derivative, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, was conducted. This study, involving X-ray and DFT calculations, provides insights into the structural and electronic properties of such compounds (Richter et al., 2023).
Kinase Inhibitor Synthesis
- Synthesis of Kinase Inhibitors : Research on 2,4-disubstituted-5-fluoropyrimidines, structurally related to 2-Chloro-5-methoxy-4-methylpyrimidine, revealed their potential as kinase inhibitors, a crucial aspect in anticancer agent development (Wada et al., 2012).
Chemical Process Research
- Process Chemistry Studies : A study on 4,6-dihydroxy-2-methylpyrimidine, a precursor in pharmaceutical and explosive industries, examined its synthesis and process chemistry. This research offers insights into economic and efficient production methods for pyrimidine derivatives (Patil et al., 2008).
Safety and Hazards
This compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propriétés
IUPAC Name |
2-chloro-5-methoxy-4-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-5(10-2)3-8-6(7)9-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQFWSOESDYTPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B2375169.png)


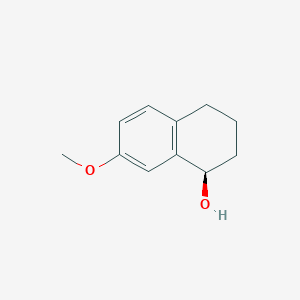
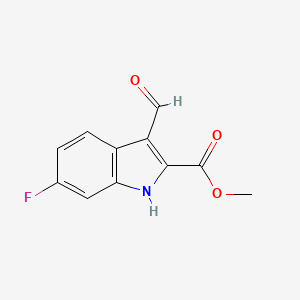
![1-[2-(Tert-butoxy)-2-oxoethyl]cyclobutane-1-carboxylic acid](/img/structure/B2375176.png)
![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2375178.png)
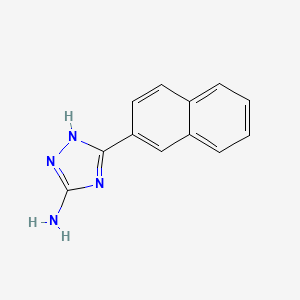

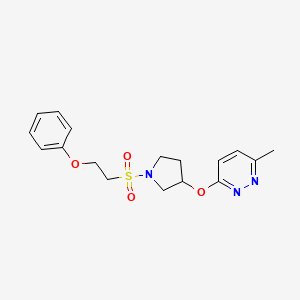
![N-[1-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-yl]but-2-ynamide](/img/structure/B2375184.png)


